Home > Products > Screening Compounds P96173 > Atazanavir sulfate
Atazanavir sulfate - 229975-97-7

Atazanavir sulfate

Catalog Number: EVT-260348
CAS Number: 229975-97-7
Molecular Formula: C38H54N6O11S
Molecular Weight: 802.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atazanavir Sulfate is a sulfate salt form of Atazanavir, an aza-dipeptide analogue [] classified as a protease inhibitor []. In scientific research, Atazanavir Sulfate is primarily studied for its potent antiviral activity against both wild-type and mutant forms of HIV-1 protease [, ].

Future Directions
  • Overcoming Drug Resistance: Investigating novel strategies to combat emerging drug resistance to Atazanavir Sulfate, such as developing new analogues with improved resistance profiles or exploring combination therapies with other antiretroviral agents [, ].
  • Optimizing Drug Delivery: Further developing and refining drug delivery systems to enhance bioavailability, target specific tissues, and enable controlled release, ultimately improving therapeutic outcomes [, ].
  • Understanding Long-Term Effects: Conducting comprehensive studies on the long-term safety and efficacy of Atazanavir Sulfate, particularly in the context of chronic HIV treatment, to ensure its continued safe and effective use [, ].

BOC Hydrazine Acid Impurity

Compound Description: BOC Hydrazine Acid Impurity is a potential genotoxic impurity (PGI) found in Atazanavir sulfate drug substance. [] Genotoxic impurities are DNA-reactive substances that can potentially cause mutations leading to cancer. []

Relevance: BOC Hydrazine Acid Impurity is structurally related to Atazanavir sulfate, likely arising during its synthesis. [] Its presence in Atazanavir sulfate drug substance raises concerns about potential long-term safety risks. [] Therefore, sensitive analytical methods, like the LC-MS/MS method described in one of the papers, are crucial for detecting and quantifying trace levels of this impurity to ensure the quality and safety of Atazanavir sulfate drug products. []

BOC Epoxide Impurity

Compound Description: BOC Epoxide Impurity is another potential genotoxic impurity identified in Atazanavir sulfate drug substance. [] Like BOC Hydrazine Acid Impurity, its presence in the final drug product is undesirable due to potential carcinogenic risks. []

Relevance: This impurity is structurally similar to Atazanavir sulfate, suggesting a common origin during the synthesis process. [] Its identification as a potential genotoxic impurity highlights the importance of controlling the manufacturing process of Atazanavir sulfate to minimize the formation and carry-over of such impurities. []

Keto Impurity

Compound Description: Keto Impurity represents another potential genotoxic impurity detected in Atazanavir sulfate drug substance. [] The presence of reactive functional groups, like the keto group, within this impurity might contribute to its potential for genotoxicity. []

Relevance: This impurity shares structural similarities with Atazanavir sulfate and is categorized as a potential genotoxic impurity. [] Its presence emphasizes the need for rigorous quality control measures throughout the manufacturing process of Atazanavir sulfate to ensure patient safety. []

Source and Classification

Atazanavir was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2003 under the brand name Reyataz. It belongs to the class of drugs known as HIV protease inhibitors, which are vital in managing HIV infection by inhibiting viral replication and reducing viral load in patients .

Synthesis Analysis

The synthesis of atazanavir sulfate involves several chemical reactions, beginning with the formation of atazanavir from various precursors. The process can be summarized in key steps:

  1. Formation of Intermediate Compounds: The initial step involves reacting specific reactants in an alcohol solvent to produce an intermediate compound. This reaction typically requires careful control of temperature and time to ensure high yield and purity .
  2. Conversion to Atazanavir Monomer: The intermediate is then processed using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide or 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride, along with an organic base like diisopropylethylamine or triethylamine. This step is crucial for forming the atazanavir monomer with high purity (up to 99.5%) .
  3. Formation of Atazanavir Sulfate: Finally, the atazanavir monomer is treated with aqueous sulfuric acid in a controlled environment to yield atazanavir sulfate. The conditions, such as temperature (50-60 °C) and stirring time (1-2 hours), are optimized to maximize yield and minimize impurities .
Molecular Structure Analysis

The molecular formula of atazanavir sulfate is C38H52N6O7SC_{38}H_{52}N_{6}O_{7}S with a molecular weight of approximately 686.9 g/mol. Its structure features a complex arrangement that includes:

  • A central azapeptide backbone.
  • Multiple functional groups including hydroxyl, amine, and carbonyl groups.
  • A sulfate group that enhances solubility.

The three-dimensional structure allows for effective binding to the HIV protease enzyme, inhibiting its function .

Chemical Reactions Analysis

Atazanavir sulfate undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: The formation of atazanavir from its precursors involves nucleophilic substitutions and condensation reactions facilitated by dehydrating agents .
  2. Metabolic Reactions: In vivo, atazanavir is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The major biotransformation pathways include monooxygenation and dioxygenation, yielding several metabolites that may also exhibit pharmacological activity .
  3. Polymorphism: Atazanavir sulfate exhibits polymorphism, meaning it can exist in different crystalline forms depending on the solvent used during crystallization. This property can affect its stability and bioavailability .
Mechanism of Action

Atazanavir sulfate acts primarily as a competitive inhibitor of the HIV-1 protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to a decrease in viral load in infected individuals.

  1. Binding Affinity: The structural configuration of atazanavir allows it to bind effectively to the HIV protease, disrupting its normal function.
  2. Resistance Profile: Atazanavir has shown efficacy against various strains of HIV, although resistance can develop due to mutations in the protease gene .
Physical and Chemical Properties Analysis

Atazanavir sulfate possesses several notable physical and chemical properties:

  • Solubility: It is soluble in methanol and slightly soluble in water, which enhances its formulation into oral dosage forms.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: The melting point typically ranges around 130-140 °C, indicating good thermal stability for pharmaceutical applications .
Applications

Atazanavir sulfate is primarily used in the treatment of HIV infection as part of antiretroviral therapy regimens. Its applications include:

  • Monotherapy or Combination Therapy: It can be used alone or in combination with other antiretroviral agents to enhance therapeutic efficacy.
  • Clinical Trials: Ongoing research explores its use in treating other viral infections or potential applications in oncology due to its mechanism of action against rapidly dividing cells .
  • Pharmaceutical Formulations: Due to its favorable pharmacokinetic profile, it is included in various fixed-dose combination therapies aimed at improving patient adherence to treatment regimens.

Properties

CAS Number

229975-97-7

Product Name

Atazanavir sulfate

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid

Molecular Formula

C38H54N6O11S

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O

Synonyms

232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.